molecular formula C12H11BrN2O B13709816 5-Bromo-4-(2,4-dimethylphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,4-dimethylphenyl)imidazole-2-carbaldehyde

Katalognummer: B13709816
Molekulargewicht: 279.13 g/mol
InChI-Schlüssel: IGYLDOGBHFBAAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD33022650” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of “MFCD33022650” involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of “MFCD33022650” is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. The methods involve continuous flow reactions, large-scale reactors, and stringent quality control measures to maintain consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD33022650” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions: The common reagents used in the reactions of “MFCD33022650” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “MFCD33022650” depend on the type of reaction and the reagents used. These products can include derivatives with modified functional groups, which may have different properties and applications.

Wissenschaftliche Forschungsanwendungen

“MFCD33022650” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, “MFCD33022650” could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of “MFCD33022650” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in changes in cellular functions and physiological responses.

Vergleich Mit ähnlichen Verbindungen

“MFCD33022650” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity and applications. Some of the similar compounds include those with analogous molecular frameworks or those used in related scientific research areas.

Eigenschaften

Molekularformel

C12H11BrN2O

Molekulargewicht

279.13 g/mol

IUPAC-Name

5-bromo-4-(2,4-dimethylphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C12H11BrN2O/c1-7-3-4-9(8(2)5-7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15)

InChI-Schlüssel

IGYLDOGBHFBAAQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C2=C(NC(=N2)C=O)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.